In-Depth Technical Guide to the Chemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
In-Depth Technical Guide to the Chemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(Acetyl-d3)-S-allyl-L-cysteine. It is intended for researchers, scientists, and drug development professionals. This document details experimental protocols and explores the biological significance of this compound and its non-deuterated analogue, N-Acetyl-S-allyl-L-cysteine, a key metabolite of garlic-derived organosulfur compounds.
Chemical and Physical Properties
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-Acetyl-S-allyl-L-cysteine, a principal metabolite of S-allyl-L-cysteine found in garlic. The incorporation of deuterium (d3) in the acetyl group makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Quantitative data for both N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated counterpart are summarized in the tables below for easy comparison.
Table 1: Chemical and Physical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
| Property | Value | Source(s) |
| Alternate Names | Allylmercapturic Acid-d3; S-Allylmercapturic Acid-d3 | [2] |
| CAS Number | 1331907-55-1 | [2] |
| Molecular Formula | C₈H₁₀D₃NO₃S | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer | [1] |
Table 2: Chemical and Physical Properties of N-Acetyl-S-allyl-L-cysteine
| Property | Value | Source(s) |
| CAS Number | 23127-41-5 | [3] |
| Molecular Formula | C₈H₁₃NO₃S | [3] |
| Molecular Weight | 203.26 g/mol | [4] |
| Melting Point | 120-122°C | |
| Solubility | Soluble in DMSO and Methanol | |
| Stability | Stable for at least 4 years when stored at -20°C | [3] |
Experimental Protocols
Synthesis of N-Acetyl-S-allyl-L-cysteine
Methodology:
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Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or THF.
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Base Addition: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the thiol group of N-acetyl-L-cysteine, forming a thiolate anion.
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Alkylation: To the resulting solution, add allyl bromide or allyl chloride dropwise with stirring at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate any unreacted thiolate and the carboxylate group.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Analytical Methods
A reversed-phase HPLC (RP-HPLC) method can be employed for the quantification of N-Acetyl-S-allyl-L-cysteine.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices like plasma or urine, a protein precipitation step with acetonitrile followed by centrifugation is necessary.
GC-MS analysis of N-Acetyl-S-allyl-L-cysteine typically requires derivatization to increase its volatility.
Methodology:
-
Sample Extraction: For urine samples, acidify the sample and perform solid-phase extraction (SPE) using a reversed-phase and/or a weak anion exchange cartridge to isolate the acidic compounds.
-
Derivatization: Esterify the carboxylic acid group and silylate the amide group. For example, react the extracted and dried sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless or split injection at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized compound.
-
LC-MS/MS is a highly sensitive and specific method for the quantification of N-Acetyl-S-allyl-L-cysteine and its deuterated analogue in biological matrices.
Methodology:
-
LC System: A high-performance liquid chromatography system with a C18 column.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
For N-Acetyl-S-allyl-L-cysteine, the transition m/z 204.1 → 145.1 can be used.
-
For N-(Acetyl-d3)-S-allyl-L-cysteine, the transition would be shifted by 3 Da (m/z 207.1 → 148.1).
-
-
Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for plasma samples.
Biological Significance and Signaling Pathways
N-Acetyl-S-allyl-L-cysteine is a metabolite of S-allyl-L-cysteine, a major bioactive organosulfur compound in aged garlic extract.[5][6] S-allyl-L-cysteine and its metabolites are known for their antioxidant, anti-inflammatory, and neuroprotective properties.[5] One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), as well as compounds like S-allyl-cysteine, can modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[7]
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of N-Acetyl-S-allyl-L-cysteine using LC-MS/MS.
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 signaling pathway by S-allyl-cysteine.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. N-Acetyl-S-allylcysteine | C8H13NO3S | CID 152467 - PubChem [pubchem.ncbi.nlm.nih.gov]
